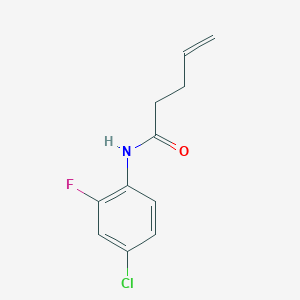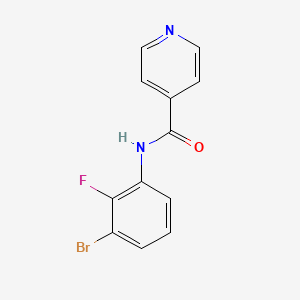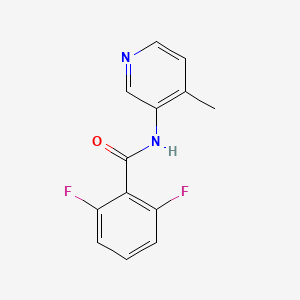![molecular formula C15H17N5S2 B12242946 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12242946.png)
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves the reaction of thiosemicarbazide with ethyl bromoacetate to form the thiadiazole ring. This intermediate is then reacted with a thieno[3,2-d]pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in critical cellular processes, leading to cell death or inhibition of cell growth. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, its ability to bind to DNA can disrupt DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine ring and are used in similar applications.
Uniqueness
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of the thiadiazole and thieno[3,2-d]pyrimidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various fields .
Properties
Molecular Formula |
C15H17N5S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H17N5S2/c1-2-12-18-19-15(22-12)10-3-6-20(7-4-10)14-13-11(5-8-21-13)16-9-17-14/h5,8-10H,2-4,6-7H2,1H3 |
InChI Key |
OHJDIWAGGAJDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12242866.png)


![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B12242873.png)
![2-cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12242885.png)
![1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12242890.png)
![1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12242893.png)

![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B12242900.png)
![3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea](/img/structure/B12242903.png)
![2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine](/img/structure/B12242908.png)
![3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile](/img/structure/B12242916.png)

![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridin-3-ol](/img/structure/B12242936.png)
